molecular formula C16H32O8Si B1583263 Methacryloxypropyl tris(methoxyethoxy)silane CAS No. 57069-48-4

Methacryloxypropyl tris(methoxyethoxy)silane

Cat. No.: B1583263
CAS No.: 57069-48-4
M. Wt: 380.5 g/mol
InChI Key: DMZPTAFGSRVFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methacryloxypropyl tris(methoxyethoxy)silane” is an organosilicon compound. It’s also known as a silane coupling agent . This compound is used in a variety of applications, including as a coupling agent to improve the practical adhesion of polymers to minerals .


Synthesis Analysis

The synthesis of “this compound” can be achieved through a series of reactions. One method involves the preparation of a monomer-contained oil-in-water (O/W) emulsion, which is then exposed to UV-irradiation to polymerize the emulsions . Another method involves the direct synthesis of trialkoxysilane, a reaction of silicon and alcohol .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with both hydrolyzable siloxane bonds and an active silicon-hydrogen bond .


Chemical Reactions Analysis

“this compound” can participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . It has been used in the preparation of uniform-sized poly[methacryloxypropyl Tris(trimethylsiloxy)silane] microspheres .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its surface energy and water wettability have been studied and compared with those of related polymers .

Scientific Research Applications

Application in Oxygen-Permeable Hydrogel Materials

Methacryloxypropyl tris(methoxyethoxy)silane has been extensively used in the production of rigid gas-permeable contact lens materials. Its incorporation into silicone hydrogel materials based on polysiloxane-based prepolymers results in high oxygen permeability. Additionally, it enhances tear strength and reduces modulus, making it highly suitable for oxygen-permeable hydrogel lenses (Lai, 1995).

Development in Biocompatible Silicone

A new biocompatible silicone was developed using a carboxybetaine ester analogue and 3-methacryloxypropyltris(trimethylsiloxy)silane. This material exhibits significant hydrophilicity, high resistance to non-specific protein adsorption, and bacterial adhesion. It's particularly effective for producing contact lenses and medical devices (Lin et al., 2011).

Modification of Polyethylene for Cable Industry

In the cable industry, this compound is used for modifying polyethylene, involving cross-linking with dicumyl peroxide and reaction with aluminium hydroxide. The process was analyzed using gas and gel permeation chromatography (Mlejnek, Lacuska, & Lipták, 1984).

Copolymerization with Various Monomers

Copolymerization of this silane with other monomers like methyl methacrylate and styrene has been studied. The copolymerization affects properties like solubility and thermal behaviour, providing new materials with varied applications (Rao & Babu, 1989).

Lithium-Ion Battery Applications

Its derivatives have been investigated for use in lithium-ion batteries, influencing the formation of passive layers on electrodes and improving the efficiency and safety of these batteries (Schroeder et al., 2006).

Surface Modification of Nanoparticles

This compound has been utilized in the surface modification of nanoparticles. This is significant for developing water-dispersible nanoparticles for biological applications, such as in the Stöber method for silica-coated nanoparticles (Shen et al., 2008).

Mechanism of Action

Target of Action

Methacryloxypropyl tris(methoxyethoxy)silane, also known as 3-methacryloxypropyltris(methoxyethoxy)silane, is primarily targeted towards various substrates in polymerization reactions . It is widely used as a monomer and as a coupling agent, which helps in the formation of bonds between different types of molecules .

Mode of Action

The mode of action of this compound involves its interaction with other monomers, such as styrene or acrylates, to produce polymer films . It improves the mechanical properties and adhesion of these films to various substrates . Additionally, it is also used as a crosslinking agent in polymer gels, where it reacts with other functional groups, such as hydroxyl or carboxyl groups, to form stable covalent bonds that enhance the mechanical properties of the polymer .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to polymerization reactions . By interacting with other monomers, it facilitates the formation of polymer chains, thereby affecting the overall structure and properties of the resulting polymer .

Result of Action

The molecular and cellular effects of this compound’s action are manifested in the improved mechanical properties and adhesion of the polymer films it helps create . It also enhances the stability of the polymer to UV radiation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis, potentially affecting its performance as a coupling agent . Therefore, it is typically stored and used under conditions that minimize exposure to moisture .

Safety and Hazards

The safety data sheet for “Methacryloxypropyl tris(methoxyethoxy)silane” provides information on its hazards, including exposure controls and personal protection .

Future Directions

“Methacryloxypropyl tris(methoxyethoxy)silane” continues to be an important substance for producing silane coupling agents. Its use in the plastic industry, as an adhesion promoter, is expected to continue .

Properties

IUPAC Name

3-[tris(2-methoxyethoxy)silyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O8Si/c1-15(2)16(17)21-7-6-14-25(22-11-8-18-3,23-12-9-19-4)24-13-10-20-5/h1,6-14H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZPTAFGSRVFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](OCCOC)(OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069154
Record name 3-[Tris[methoxyethoxy]silyl]propyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7069154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57069-48-4
Record name 3-[Tris(2-methoxyethoxy)silyl]propyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57069-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 3-(tris(2-methoxyethoxy)silyl)propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057069484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methacryloxypropyl tris(methoxyethoxy)silane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 2-methyl-, 3-[tris(2-methoxyethoxy)silyl]propyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-[Tris[methoxyethoxy]silyl]propyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7069154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[tris(2-methoxyethoxy)silyl]propyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.017
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methacryloxypropyl tris(methoxyethoxy)silane
Reactant of Route 2
Reactant of Route 2
Methacryloxypropyl tris(methoxyethoxy)silane
Reactant of Route 3
Reactant of Route 3
Methacryloxypropyl tris(methoxyethoxy)silane
Reactant of Route 4
Reactant of Route 4
Methacryloxypropyl tris(methoxyethoxy)silane
Reactant of Route 5
Reactant of Route 5
Methacryloxypropyl tris(methoxyethoxy)silane
Reactant of Route 6
Reactant of Route 6
Methacryloxypropyl tris(methoxyethoxy)silane
Customer
Q & A

Q1: Why is Methacryloxypropyl tris(methoxyethoxy)silane particularly useful in creating nail lacquer?

A1: this compound plays a crucial role in enhancing the properties of nail lacquer by acting as a grafting agent. [] It achieves this due to its unique structure. The methacryloxypropyl group allows it to copolymerize with other acrylic and methacrylic esters, which form the backbone of many nail lacquers. The tris(methoxyethoxy)silane group can then interact with inorganic materials like silsesquioxane resins. This bridging effect between the organic polymer and inorganic resin significantly improves the abrasion resistance of the final nail lacquer film. []

Q2: How does this compound contribute to the characterization of core-shell polymer hybrid nanoparticles?

A2: this compound serves as a valuable tool in understanding the structure and properties of core-shell polymer hybrid nanoparticles. [] When these nanoparticles are functionalized with a small amount of trimethylsiloxy groups, this compound can be attached to the surface. This allows researchers to employ DNP-enhanced 29Si solid-state NMR to confirm the presence of the core-shell structure and the success of the functionalization. [] Additionally, by comparing its behavior with similar alkoxysilanes, researchers can gain insights into the cross-linking capabilities and efficiency of surface functionalization, crucial factors influencing the application and properties of these nanoparticles. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.